molecular formula C17H14ClN3O2S B3474405 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B3474405
M. Wt: 359.8 g/mol
InChI Key: IFTGIBVKVBDPRB-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a synthetic compound built around the 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring known for its significant potential in medicinal chemistry research . This molecule features a 1,3,4-thiadiazole core substituted at the 2-position with a 3-methoxybenzamide group and at the 5-position with a 4-chlorobenzyl moiety. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows its derivatives to interact with critical biological targets and disrupt processes like DNA replication in abnormal cells . The specific substitution pattern on this core structure is designed to optimize the compound's lipophilicity and electronic properties, which can influence its bioavailability and interaction with enzymes or receptors. The primary research interest in this compound is its application in oncology and drug discovery. The 1,3,4-thiadiazole nucleus is extensively investigated for its cytotoxic properties against a range of cancer cell lines . Structure-activity relationship (SAR) studies on analogous molecules have shown that derivatives bearing substituted benzyl and benzamide groups on the thiadiazole ring can exhibit potent antiproliferative effects . For instance, research on similar compounds has demonstrated promising activity against cell lines such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism of action for compounds in this class is diverse and may include the inhibition of specific enzymes like carbonic anhydrase IX (CA IX) or focal adhesion kinase (FAK), as well as the induction of apoptosis through mitochondrial pathways . This product is intended for research and development purposes only, specifically for use in bioactivity screening, hit-to-lead optimization, and mechanism of action studies in a laboratory setting. WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-23-14-4-2-3-12(10-14)16(22)19-17-21-20-15(24-17)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTGIBVKVBDPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings.

Scientific Research Applications

Structure

The compound features a thiadiazole ring substituted with a 4-chlorobenzyl group and a methoxybenzamide moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activities

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has been investigated for various biological activities:

  • Antimicrobial Properties : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the chlorobenzyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It has been tested against several cancer cell lines, showing promising results in inhibiting tumor growth.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of urease or carbonic anhydrase, which are crucial for microbial survival and cancer cell metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural modifications can lead to compounds with enhanced potency and selectivity against specific targets.

Industrial Applications

The compound's biological activity suggests potential applications in agriculture as a pesticide or herbicide. Its efficacy against plant pathogens and pests can be explored further to develop eco-friendly agricultural solutions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results showed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide to structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, synthesis yields, melting points, and biological activities.

Substituent Variations and Physicochemical Properties

Key structural differences lie in the substituents at positions 2 and 5 of the thiadiazole ring. These modifications significantly impact solubility, stability, and bioactivity.

Compound Name (Reference) Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-Chlorobenzyl 3-Methoxybenzamide N/A N/A ~428 (estimated)
N-(5-((4-Chlorobenzyl)thio)-...acetamide (5j) 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxyacetamide 82 138–140 ~438
N-(5-(4-Chlorobenzylthio)-...acetamide (3f) 4-Chlorobenzylthio 4-Trifluoromethylphenylacetamide 34 198 443
N-(5-(Benzylthio)-...acetamide (5h) Benzylthio 2-Isopropyl-5-methylphenoxyacetamide 88 133–135 ~424
N-(5-(Ethylthio)-...acetamide (5g) Ethylthio 2-Isopropyl-5-methylphenoxyacetamide 78 168–170 ~366
N-(5-((4-Fluorobenzyl)thio)-...acetamide 4-Fluorobenzylthio Thiadiazinan-thioxo-phenylacetamide 69 179–181 ~487

Observations :

  • Yield : Bulky substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%), likely due to improved crystallization. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 3f ) reduce yields (34%).
  • Melting Points : Polar groups (e.g., trifluoromethyl in 3f ) increase melting points (198°C), while flexible alkyl chains (e.g., ethylthio in 5g ) lower them (168–170°C).
  • Molecular Weight : The target compound’s estimated molecular weight (~428 g/mol) aligns with derivatives bearing aromatic substituents.

Biological Activity

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and a methoxybenzamide moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C15H14ClN3OS\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{OS}

Table 1: Structural Data

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14ClN3OS
Molecular Weight319.8 g/mol
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro tests have demonstrated its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibits cytotoxic effects that are believed to be mediated through apoptosis induction and cell cycle arrest.

  • Case Study : A series of experiments conducted on MCF-7 cells showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary results indicate activity against both gram-positive and gram-negative bacteria.

  • Research Findings : In a study assessing various thiadiazole derivatives, this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways related to cell survival and proliferation.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityReference
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramideAnticancer
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamideAntimicrobial
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamideAntitumor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide, and what intermediates are critical?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., POCl₃ as a cyclizing agent) .
  • Benzamide coupling : The thiadiazole-2-amine intermediate is reacted with 3-methoxybenzoyl chloride in pyridine or dichloromethane with triethylamine as a base .
  • Key intermediates : 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine and 3-methoxybenzoyl chloride.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons) and carbon backbone .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimerization in thiadiazole derivatives) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 388.05 for C₁₇H₁₄ClN₃O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysis : Use of Pd catalysts for coupling reactions or triethylamine to neutralize HCl byproducts .
  • Temperature control : Reflux at 90–100°C for cyclization steps, followed by cooling to precipitate pure intermediates .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

  • Methodology :

  • In vitro validation : Perform enzyme inhibition assays (e.g., PFOR enzyme for antiparasitic activity, referenced in thiadiazole analogs) .
  • Docking studies : Compare binding affinities of the compound’s amide and thiadiazole moieties with target proteins (e.g., kinases or microbial enzymes) .
  • SAR analysis : Modify substituents (e.g., chloro vs. methoxy groups) to assess impact on bioactivity .

Q. How does the compound’s reactivity influence its stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-dependent hydrolysis : Test solubility in buffers (pH 1–10) to identify labile bonds (e.g., amide or thiadiazole cleavage) .

Data Analysis and Experimental Design

Q. How to design experiments to assess the compound’s mechanism of action in antimicrobial studies?

  • Methodology :

  • Time-kill assays : Measure bacterial/fungal growth inhibition over 24 hours at MIC concentrations .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in microbial cells .
  • Resistance profiling : Serial passaging of pathogens in sub-MIC concentrations to monitor resistance development .

Q. What analytical approaches validate the compound’s purity in multi-step syntheses?

  • Methodology :

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S percentages (±0.4% tolerance) .

Contradictions and Limitations

Q. Why do similar thiadiazole-benzamide analogs exhibit divergent biological activities?

  • Analysis :

  • Steric effects : Bulky substituents (e.g., adamantyl groups) may hinder target binding compared to chloro/methoxy groups .
  • Electronic factors : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, increasing reactivity with nucleophilic residues .
  • Solubility differences : Methoxy groups improve aqueous solubility, enhancing bioavailability compared to hydrophobic analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

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